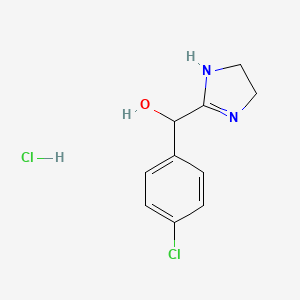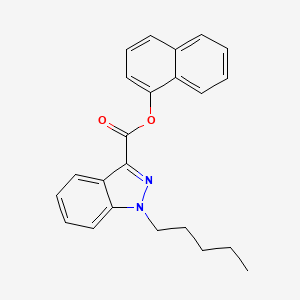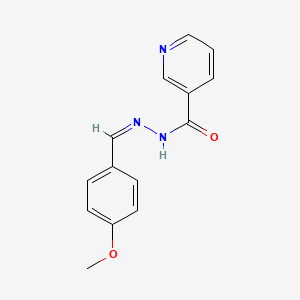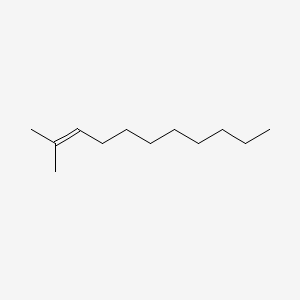
trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride: is an organometallic compound with the empirical formula C43H61ClNiP2 and a molecular weight of 734.04 g/mol . This compound is known for its stability in the presence of oxygen and water, making it a valuable catalyst in various organic synthesis reactions .
Vorbereitungsmethoden
The synthesis of trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride typically involves the reaction of dicyclohexylphenylphosphine with nickel(II) chloride and 2-methylphenyl under an inert atmosphere . The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF), at room temperature. The product is then purified through recrystallization .
Analyse Chemischer Reaktionen
trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride: is primarily used as a catalyst in cross-coupling reactions . It undergoes various types of reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule to the nickel center, increasing its oxidation state.
Reductive Elimination: This reaction involves the elimination of two ligands from the nickel center, reducing its oxidation state.
Substitution: This reaction involves the replacement of one ligand with another on the nickel center.
Common reagents used in these reactions include aryl halides , alkyl halides , and organometallic reagents such as Grignard reagents . The major products formed from these reactions are typically biaryl compounds and alkyl-aryl compounds .
Wissenschaftliche Forschungsanwendungen
trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride: has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a catalyst in cross-coupling reactions to form carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism by which trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride exerts its catalytic effects involves several key steps:
Oxidative Addition: The nickel center undergoes oxidative addition with an aryl or alkyl halide, forming a nickel(IV) intermediate.
Transmetalation: The intermediate reacts with an organometallic reagent, such as a Grignard reagent, to form a new nickel complex.
Reductive Elimination: The final step involves reductive elimination, where the desired product is formed, and the nickel center is regenerated to its original oxidation state.
Vergleich Mit ähnlichen Verbindungen
trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride: can be compared with other similar nickel-based catalysts, such as:
- Chloro(2-methylphenyl)bis(triphenylphosphine)nickel(II)
- cis-2,2′-Bis(diphenylphosphino)-1,1′-binaphthylnickel(II) chloride
- (dppf)Ni(o-tolyl)Cl
These compounds share similar catalytic properties but differ in their ligand structures, which can influence their reactivity and selectivity in various reactions .
Eigenschaften
Molekularformel |
C43H63ClNiP2+ |
|---|---|
Molekulargewicht |
736.1 g/mol |
IUPAC-Name |
chloronickel;dicyclohexyl(phenyl)phosphanium;methylbenzene |
InChI |
InChI=1S/2C18H27P.C7H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2-5H,1H3;1H;/q;;-1;;+1/p+1 |
InChI-Schlüssel |
AZIUZLQIIYMUOE-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=CC=CC=[C-]1.C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.Cl[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















